ETHYL 4-({[2-FLUORO-5-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE
Overview
Description
ETHYL 4-({[2-FLUORO-5-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of fluorine atoms, which contribute to its high reactivity and stability. It is widely used in various scientific research fields due to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[2-FLUORO-5-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE typically involves multiple steps, including the introduction of fluorine atoms and the formation of the benzoate ester. Common synthetic routes include:
Nitration and Reduction: The starting material, 4-nitrobenzoic acid, undergoes nitration followed by reduction to form 4-aminobenzoic acid.
Esterification: The final step involves esterification with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors with precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[2-FLUORO-5-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-({[2-FLUORO-5-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which ETHYL 4-({[2-FLUORO-5-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound can inhibit or activate specific enzymes, leading to various biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[(4-FLUOROBENZOYL)AMINO]-4-METHYL-5-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-3-THIOPHENECARBOXYLATE
- ETHYL 5-METHYL-1-(4-(((3-(TRIFLUOROMETHYL)ANILINO)CARBONYL)AMINO)BENZOYL)PYRROLO(1,2-A)QUINOLINE-3-CARBOXYLATE
Uniqueness
ETHYL 4-({[2-FLUORO-5-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE is unique due to its specific arrangement of fluorine atoms and the benzoate ester group, which confer distinct chemical and biological properties. Its high reactivity and stability make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F4N2O3/c1-2-26-15(24)10-3-6-12(7-4-10)22-16(25)23-14-9-11(17(19,20)21)5-8-13(14)18/h3-9H,2H2,1H3,(H2,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBIQTFLFXJHDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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